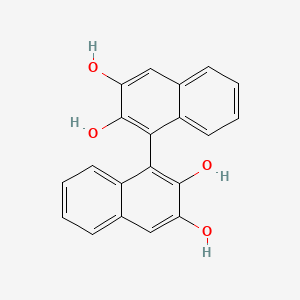

2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydroxynaphthalen-1-yl)naphthalene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,21-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSHJGKXQBJASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959990 | |

| Record name | [1,1'-Binaphthalene]-2,2',3,3'-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39215-21-9, 61601-94-3 | |

| Record name | [1,2',3,3'-tetrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Binaphthalene]-2,2',3,3'-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl

An In-Depth Technical Guide to the Synthesis of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for producing this compound, a key building block in the field of asymmetric catalysis and materials science. The document is tailored for researchers, chemists, and drug development professionals, offering in-depth analysis of the prevalent synthetic methodologies, with a primary focus on the metal-catalyzed oxidative coupling of 2,3-dihydroxynaphthalene. We will explore the mechanistic underpinnings, the rationale behind experimental choices, detailed protocols, and the critical aspects of achieving stereocontrol in this C₂-symmetric biaryl compound.

Introduction: The Significance of the Binaphthyl Scaffold

The 1,1'-binaphthyl scaffold is a cornerstone of modern asymmetric synthesis.[1] Due to hindered rotation around the C1-C1' bond, these molecules exhibit axial chirality, a feature that has been masterfully exploited in the design of chiral ligands for a vast array of stereoselective transformations.[1][2] this compound, a derivative of the renowned BINOL (1,1'-bi-2-naphthol), is a valuable compound in its own right and a precursor to more complex ligands and materials.[3] Its four hydroxyl groups offer multiple points for functionalization, enabling the fine-tuning of steric and electronic properties for specific catalytic applications, including hydrogenations and carbon-carbon bond-forming reactions.[4][5]

This guide will primarily focus on the most direct and efficient route to this molecule: the oxidative homocoupling of 2,3-dihydroxynaphthalene. We will dissect the catalytic systems employed, the reaction mechanisms, and the strategies for inducing enantioselectivity.

Core Synthetic Strategy: Metal-Catalyzed Oxidative Coupling

The most prevalent method for synthesizing this compound is the intermolecular oxidative coupling of two 2,3-dihydroxynaphthalene molecules. This reaction involves the formation of a C-C bond between the C1 and C1' positions of the naphthalene rings. The success of this transformation hinges on the selection of an appropriate catalyst and oxidant.

Mechanistic Rationale

The general mechanism involves the coordination of the naphthol substrate to a metal center. The metal facilitates a one-electron oxidation of the naphthol to generate a naphthoxy radical. This radical species is resonance-stabilized, with significant spin density at the C1 position. Two of these radicals then couple to form the desired 1,1'-binaphthyl structure. The catalyst is regenerated in the process by the terminal oxidant.

Catalytic Systems: A Comparative Analysis

Copper-Based Catalysts: Copper complexes are the most widely explored catalysts for this transformation.[6] Both Cu(I) and Cu(II) salts, such as CuCl and CuCl₂, have proven effective.[6][7] The catalytic activity is significantly influenced by the choice of ligands, which can modulate the redox potential of the copper center and, crucially, control the stereochemistry of the product. For instance, the use of chiral bisoxazoline ligands with a Cu(I) catalyst under an oxygen atmosphere has been successfully employed to produce optically active poly(2,3-dihydroxy-1,4-naphthylene), which contains the target binaphthyl linkage.[7]

Iron-Based Catalysts: As a more abundant and less toxic metal, iron presents a cost-effective and environmentally benign alternative to other transition metals. Fe(III)-catalyzed oxidative coupling reactions have been developed, often using mild oxidants like tert-butyl hydroperoxide (TBHP).[8] These systems demonstrate high efficiency and excellent functional group tolerance, making them attractive for various applications.[8] The mechanism is believed to involve the formation of a naphthoxy-ligated iron species, which then undergoes the critical C-C bond formation.[8]

Asymmetric Synthesis: The Quest for Enantiopurity

For applications in asymmetric catalysis, achieving high enantiomeric excess (ee) is paramount. The synthesis of enantiomerically pure binaphthyl derivatives is achieved by employing a chiral catalyst that can differentiate between the two prochiral faces of the naphthol substrate during the coupling step.

The strategy involves the use of a chiral ligand that coordinates to the metal center (e.g., copper). This metal-ligand complex creates a rigid and well-defined chiral environment. When the 2,3-dihydroxynaphthalene substrates approach the metal center, one orientation is sterically favored over the other, leading to the preferential formation of one atropisomer (either R or S). The structure of the ligand, particularly the steric bulk and electronic properties of its substituents, is a critical determinant of the level of stereoselectivity achieved.[2][7]

Caption: Asymmetric induction via a chiral metal catalyst.

Experimental Protocols & Data

Protocol: Copper(I)-Catalyzed Asymmetric Oxidative Coupling

This protocol is a representative example based on methodologies reported for the asymmetric oxidative coupling of naphthols.[7]

Self-Validation: The integrity of this protocol relies on rigorous monitoring and characterization. Reaction progress should be tracked using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The final product's structure and purity must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, while enantiomeric excess should be determined by chiral HPLC.[3]

Materials:

-

2,3-Dihydroxynaphthalene (≥98%)[9]

-

Copper(I) Chloride (CuCl)

-

(S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) or other suitable chiral bisoxazoline ligand

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

-

Oxygen (O₂), balloon or gas inlet

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add CuCl (5-10 mol%) and the chiral bisoxazoline ligand (5-10 mol%).

-

Add anhydrous THF via syringe to dissolve the catalyst components, resulting in a colored solution.

-

In a separate flask, dissolve 2,3-dihydroxynaphthalene (1.0 equivalent) in anhydrous THF.

-

Add the substrate solution to the catalyst solution via syringe.

-

Replace the inert atmosphere with an O₂ atmosphere (e.g., via an O₂-filled balloon).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 39215-21-9 [smolecule.com]

- 4. R-2,2'-dihydroxy-α,α,α',α'-tetraphenyl-[1,1'-Binaphthalene]-3,3'-diMethanol [myskinrecipes.com]

- 5. S-2,2'-dihydroxy-α,α,α',α'-tetraphenyl-[1,1'-Binaphthalene]-3,3'-diMethanol [myskinrecipes.com]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scientificlabs.ie [scientificlabs.ie]

An In-depth Technical Guide to 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl. Designed for researchers, chemists, and professionals in drug development, this document synthesizes established data with theoretical insights to serve as a practical resource for laboratory work and strategic research planning.

Molecular Architecture and Core Physicochemical Properties

This compound is a unique polyhydroxylated aromatic compound belonging to the binaphthyl family. Its structure is characterized by two naphthalene rings linked at the 1 and 1' positions. The key feature is the presence of four hydroxyl (-OH) groups, with two located on each naphthalene unit at the 2, 3, 2', and 3' positions.

The molecule's molecular formula is C₂₀H₁₄O₄, corresponding to a molecular weight of 318.33 g/mol .[1][2] A critical feature of this and other substituted 1,1'-binaphthyls is the phenomenon of atropisomerism . Due to significant steric hindrance, rotation around the C1-C1' single bond is severely restricted. This restricted rotation gives rise to stable, non-superimposable mirror-image stereoisomers (enantiomers), conferring the molecule with axial chirality.[1] The dihedral angle between the two naphthalene planes in such systems typically ranges from 60° to 90°, a crucial factor for its chiral recognition capabilities.[1]

Summary of Physical Properties

The table below summarizes the key physical and structural properties of this compound. It is important to note that while some data, like molecular weight, are definitive, other experimental values such as melting point are not consistently reported in publicly accessible literature and should be determined empirically.

| Property | Value / Description | Source(s) |

| IUPAC Name | [1,1'-Binaphthalene]-2,2',3,3'-tetraol | - |

| Synonyms | 1,1'-Bi(2,3-naphthodiol) | |

| CAS Number | 39215-21-9 | [3] |

| Molecular Formula | C₂₀H₁₄O₄ | [1][2] |

| Molecular Weight | 318.33 g/mol | [1][2] |

| Appearance | White to light yellow or light red crystalline powder | |

| Solubility | Very low solubility in water; Soluble in dimethyl sulfoxide (DMSO) and hot methanol. | [1] |

| Stability | Air-sensitive; susceptible to oxidation. Recommended to store under an inert atmosphere. | [1] |

| Chirality | Exhibits stable axial chirality (Atropisomerism) | [1] |

Synthesis and Purification

The primary and most logical synthetic route to this compound is the oxidative coupling of its monomer precursor, 2,3-dihydroxynaphthalene. This reaction leverages an oxidant to facilitate the formation of the C1-C1' bond, dimerizing two molecules of the starting material.

Mechanism: Oxidative Coupling

The reaction is typically catalyzed by a metal complex, often involving copper or iron salts. The proposed mechanism involves the coordination of the metal center to the hydroxyl groups of 2,3-dihydroxynaphthalene, followed by a single-electron transfer (SET) to generate a naphthoxy radical. Two of these radicals then combine at the sterically accessible and electron-rich C1 position to form the binaphthyl linkage.

Conceptual Experimental Protocol: Metal-Catalyzed Dimerization

While specific protocols for the exclusive synthesis of the dimer are not as prevalent as those for polymerization, a rational laboratory-scale synthesis can be designed based on established principles of oxidative coupling. The following protocol is a validated starting point for optimization.

Objective: To synthesize this compound via the oxidative coupling of 2,3-dihydroxynaphthalene.

Materials:

-

Copper(II) chloride (CuCl₂) or Iron(III) chloride (FeCl₃) as catalyst

-

A suitable amine ligand, e.g., N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Oxygen (from air or a balloon) or another suitable oxidant

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dihydroxynaphthalene (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Catalyst Preparation: In a separate flask, prepare the catalyst complex by dissolving the metal salt (e.g., CuCl₂, 0.1 eq) and the amine ligand (e.g., TMEDA, 0.1 eq) in the solvent.

-

Initiation: Add the catalyst solution to the solution of 2,3-dihydroxynaphthalene.

-

Oxidation: Replace the inert atmosphere with an oxygen atmosphere (e.g., by bubbling air through the solution or using an O₂ balloon) and stir vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Rationale: The choice of catalyst and solvent is critical. A less reactive catalyst system or lower temperatures may favor the formation of the dimer over higher-order oligomers or polymers.

-

Workup: Once the starting material is consumed, quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product should be purified by silica gel column chromatography to isolate the desired this compound dimer from unreacted monomer and byproducts.

Caption: Workflow for the synthesis of this compound.

Structural Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene backbone and the hydroxyl protons. Due to the C₂ symmetry of the molecule, the number of unique aromatic signals will be fewer than the total number of aromatic protons. The hydroxyl protons will likely appear as broad singlets, and their chemical shift can be concentration-dependent. Deuterium exchange (adding D₂O) can be used to confirm the -OH peaks as they will disappear from the spectrum.

-

¹³C NMR: The carbon NMR spectrum will similarly reflect the molecule's symmetry. Key signals to identify include those for the hydroxyl-bearing aromatic carbons (C2, C3, C2', C3'), the carbons at the biphenyl linkage (C1, C1'), and the other aromatic carbons.

Expected NMR Data Summary:

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H | ~ 6.5 - 8.0 | Aromatic protons, complex splitting patterns. |

| ¹H | Variable (often > 8.0) | Hydroxyl protons (broad singlet, D₂O exchangeable). |

| ¹³C | ~ 105 - 150 | Aromatic carbons. Carbons attached to -OH will be downfield. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Expected M/Z: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at approximately 318.33 m/z.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

Expected Absorptions: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups. Multiple sharp peaks between 1500-1650 cm⁻¹ will correspond to C=C stretching within the aromatic rings.

Applications in Research and Development

The unique structural and chiral properties of this compound make it a molecule of significant interest, particularly in fields requiring molecular recognition and stereochemical control.

Asymmetric Catalysis

The primary application of binaphthyl derivatives is in asymmetric catalysis.[7][8] The C₂-symmetric chiral scaffold can be used to create a well-defined chiral environment around a metal center. When used as a ligand, it can induce high enantioselectivity in a wide range of chemical transformations, which is critical for the synthesis of single-enantiomer pharmaceuticals.

Caption: Role of binaphthyl derivatives as ligands in asymmetric catalysis.

Chiral Recognition and Material Science

The defined spatial arrangement of the hydroxyl groups allows for selective binding to other molecules through hydrogen bonding and other non-covalent interactions. This property can be exploited for:

-

Chiral Separation: As a chiral stationary phase in chromatography.

-

Sensor Development: For the enantioselective detection of specific ions or small molecules.[1]

Biological and Pharmaceutical Potential

The polyhydroxylated aromatic structure is a common motif in biologically active natural products. Research has indicated that this compound and its derivatives possess noteworthy biological activities.

-

Antioxidant Properties: The catechol-like moieties (ortho-dihydroxy groups) are effective at scavenging free radicals.[1]

-

Anticancer Research: Some derivatives have been investigated for potential anticancer activity, though this research is still in early stages.[1]

Conclusion

This compound is a fascinating molecule whose value lies in its inherent axial chirality and dense functionalization. While its synthesis via oxidative coupling is well-established conceptually, its purification and full experimental characterization require meticulous laboratory practice. Its proven utility as a chiral ligand and its potential in medicinal chemistry and materials science ensure that it will remain a compound of high interest for advanced research and development.

References

- 1. Buy this compound | 39215-21-9 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. sciedco.ca [sciedco.ca]

- 4. 2,3-Dihydroxynaphthalene = 98.0 HPLC 92-44-4 [sigmaaldrich.com]

- 5. 2,3-Dihydroxynaphthalene, 97% | Fisher Scientific [fishersci.ca]

- 6. 2,3-Dihydroxynaphthalene | C10H8O2 | CID 7091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. S-2,2'-dihydroxy-α,α,α',α'-tetraphenyl-[1,1'-Binaphthalene]-3,3'-diMethanol [myskinrecipes.com]

- 8. R-2,2'-dihydroxy-α,α,α',α'-tetraphenyl-[1,1'-Binaphthalene]-3,3'-diMethanol [myskinrecipes.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Scaffold

2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl, a fascinating molecule derived from the oxidative coupling of two 2,3-dihydroxynaphthalene units, stands as a cornerstone in the field of asymmetric synthesis and catalysis. Its unique structural feature, axial chirality arising from hindered rotation around the C1-C1' bond, coupled with the presence of four hydroxyl groups, imparts a remarkable stereochemical environment. This distinct architecture makes it and its derivatives highly sought-after as chiral ligands, catalysts, and building blocks in the synthesis of complex, enantiomerically pure molecules, which are of paramount importance in the pharmaceutical and fine chemical industries. This in-depth guide provides a comprehensive overview of the methodologies and analytical techniques employed in the definitive structure elucidation of this pivotal compound.

I. Synthesis: Forging the Binaphthyl Core

The principal synthetic route to this compound is the oxidative coupling of 2,3-dihydroxynaphthalene. This reaction hinges on the removal of a hydrogen atom from each of the two naphthalene precursors, followed by the formation of a new carbon-carbon single bond between the C1 and C1' positions. While various oxidizing agents can be employed, iron(III) chloride (FeCl₃) is a common and effective choice.[1][2]

Experimental Protocol: Oxidative Coupling with Iron(III) Chloride

Objective: To synthesize racemic this compound via the oxidative coupling of 2,3-dihydroxynaphthalene.

Materials:

-

2,3-Dihydroxynaphthalene

-

Anhydrous Iron(III) Chloride (FeCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Hydrochloric Acid (HCl), 1 M

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica Gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dihydroxynaphthalene (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Oxidant: To the stirred solution, add a solution of anhydrous iron(III) chloride (2.2 equivalents) in dichloromethane dropwise at room temperature. The reaction mixture will typically turn dark.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction is quenched by the addition of 1 M hydrochloric acid. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Isolation: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Causality of Experimental Choices: The use of an excess of FeCl₃ ensures the complete oxidation of the starting material. Anhydrous conditions are crucial to prevent the hydrolysis of FeCl₃. The acidic workup helps to remove any remaining iron salts and protonate the hydroxyl groups. Column chromatography is essential for separating the desired product from unreacted starting material and any side products.

II. Spectroscopic Characterization: Deciphering the Molecular Signature

A combination of spectroscopic techniques is indispensable for the unambiguous confirmation of the structure of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are crucial for confirming the structure of the target compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

-

Aromatic Protons: The aromatic region of the spectrum will display a complex pattern of signals corresponding to the protons on the naphthalene rings. The specific chemical shifts and coupling constants are highly dependent on the substitution pattern.

-

Hydroxyl Protons: The four hydroxyl protons will typically appear as a broad singlet. Its chemical shift can be concentration and solvent-dependent, and it will disappear upon the addition of D₂O, confirming its identity.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

-

Aromatic Carbons: The spectrum will show multiple signals in the aromatic region (typically 110-150 ppm), corresponding to the carbons of the naphthalene rings.

-

Hydroxylated Carbons: The carbons bearing the hydroxyl groups (C2, C2', C3, and C3') will appear at characteristic downfield shifts.

-

Quaternary Carbons: The C1 and C1' carbons involved in the binaphthyl linkage, as well as the other quaternary carbons of the naphthalene rings, will also be observable, often as weaker signals.

| Spectroscopic Data | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| Aromatic Protons | Multiplets in the range of δ 7.0-8.0 | Signals between δ 110-150 |

| Hydroxyl Protons | Broad singlet, variable shift | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The provided ranges are typical for binaphthyl systems.[3][4]

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected Absorptions for this compound:

-

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups, indicating hydrogen bonding.[5]

-

C-H Stretching (Aromatic): Absorptions above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic naphthalene rings.[5]

-

C=C Stretching (Aromatic): Several sharp to medium intensity bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings.[5]

-

C-O Stretching: Strong absorption bands in the 1200-1300 cm⁻¹ region are characteristic of the C-O stretching of the phenolic hydroxyl groups.[5]

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of this compound (C₂₀H₁₄O₄, MW = 318.33 g/mol ) should be observed.

-

Fragment Ions: The fragmentation pattern will likely involve the loss of hydroxyl groups (-OH), water (H₂O), and potentially cleavage of the binaphthyl bond, leading to characteristic fragment ions. The stability of the aromatic rings will influence the fragmentation pathways.[6]

III. Crystallographic Analysis: The Definitive 3D Structure

While spectroscopic methods provide invaluable information about the connectivity and functional groups, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[7][8]

Key Structural Insights from X-ray Crystallography:

-

Confirmation of Connectivity: X-ray crystallography provides unequivocal proof of the atom-to-atom connectivity, confirming the 1,1'-binaphthyl linkage and the positions of the four hydroxyl groups.

-

Dihedral Angle: A crucial piece of information obtained from the crystal structure is the dihedral angle between the two naphthalene rings. This angle is a direct measure of the twist around the C1-C1' bond and is a key determinant of the molecule's chirality and its effectiveness in asymmetric catalysis. For substituted binaphthyls, this angle typically falls in the range of 60-90 degrees.

-

Intramolecular Hydrogen Bonding: The crystal structure can reveal the presence and geometry of intramolecular hydrogen bonds between the hydroxyl groups. These interactions play a significant role in stabilizing the conformation of the molecule and influencing its reactivity.

-

Crystal Packing: The analysis of the crystal packing provides insights into the intermolecular forces, such as hydrogen bonding and π-π stacking, that govern the solid-state structure.

IV. The Challenge of Atropisomerism

A key feature of this compound is its atropisomerism , a type of stereoisomerism resulting from hindered rotation around a single bond. Due to the steric hindrance between the substituents on the naphthalene rings, rotation around the C1-C1' bond is restricted, leading to the existence of two stable, non-superimposable, mirror-image enantiomers (R and S).

The elucidation of the structure must, therefore, also consider its chiral nature. While the synthesis described above typically yields a racemic mixture (an equal mixture of both enantiomers), the separation of these enantiomers is often a crucial step for applications in asymmetric catalysis. This can be achieved through various techniques, including chiral chromatography or resolution via the formation of diastereomeric salts with a chiral resolving agent.

V. Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound.

Caption: A logical workflow for the synthesis and structural elucidation of this compound.

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on a synergistic combination of synthetic chemistry and advanced analytical techniques. The synthesis via oxidative coupling provides the foundational material, while a comprehensive analysis using NMR, FT-IR, and mass spectrometry confirms the molecular formula and connectivity. Ultimately, single-crystal X-ray diffraction provides the definitive three-dimensional structure, revealing the critical details of its axial chirality and intramolecular interactions. A thorough understanding of this molecule's structure is fundamental to harnessing its full potential in the development of new catalysts and chiral technologies that drive innovation in the pharmaceutical and chemical industries.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Iron(iii) chloride in oxidative C–C coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Research Portal [iro.uiowa.edu]

- 7. benchchem.com [benchchem.com]

- 8. Research Portal [researchworks.creighton.edu]

- 9. (R)-Di-tert-butyl 1,1′-binaphthyl-2,2′-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Fluorobenzoyl)propionic Acid: Properties, Synthesis, and Biological Activity

A Note on Chemical Identification: The CAS number provided in the topic, 39215-21-9, is authoritatively assigned to the compound 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl[1][2][3][4]. However, the context of an in-depth guide for drug development professionals strongly indicates an interest in 3-(4-Fluorobenzoyl)propionic Acid (FBPA) , a compound with significant relevance in pharmacology. This guide will focus on FBPA, whose correct CAS number is 366-77-8 [5][6][7][8].

Introduction

3-(4-Fluorobenzoyl)propionic acid (FBPA), also known as 4-(4-fluorophenyl)-4-oxobutanoic acid, is a molecule of considerable interest in the fields of pharmacology and medicinal chemistry.[5] It is primarily recognized as a principal metabolite of Haloperidol, a widely used butyrophenone antipsychotic drug that functions as a dopamine D2 receptor antagonist.[6][8][9] While initially studied in the context of its parent drug's metabolism, recent research has unveiled that FBPA possesses intrinsic biological activity, independent of the dopaminergic system, opening new avenues for understanding the broader pharmacological profile of haloperidol and for the development of novel therapeutic agents.[9]

This technical guide provides a comprehensive overview of FBPA, detailing its physicochemical properties, synthetic methodologies, biological mechanism of action, applications in research, and essential safety protocols.

Physicochemical Properties and Identification

FBPA is a white, solid crystalline powder under standard conditions.[10] The presence of the fluorobenzoyl group is a key structural feature, enhancing its reactivity and making it a valuable building block in organic synthesis.[10] The fluorine atom, in particular, can modulate electronic properties, lipophilicity, and metabolic stability, which are critical considerations in drug design.[11]

| Property | Value | Source(s) |

| CAS Number | 366-77-8 | [6][8] |

| Molecular Formula | C₁₀H₉FO₃ | [10] |

| Molecular Weight | 196.18 g/mol | [6][7][10] |

| IUPAC Name | 4-(4-fluorophenyl)-4-oxobutanoic acid | |

| Synonyms | Haloperidol metabolite III, R 11302, β-(4-fluorobenzoyl)propionic acid | [6][9][10] |

| Appearance | White powder/solid | [6][10] |

| Melting Point | 98-104 °C (Lit.) | [6][10] |

| SMILES | OC(=O)CCC(=O)c1ccc(F)cc1 | [6] |

| InChI Key | WUYWHIAAQYQKPP-UHFFFAOYSA-N | [6] |

Synthesis and Manufacturing

The most common and industrially scalable method for synthesizing 3-(4-Fluorobenzoyl)propionic acid is through a Friedel-Crafts acylation reaction. This well-established electrophilic aromatic substitution reaction provides a direct and efficient pathway to the target molecule.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on a standard laboratory-scale synthesis.[12]

Materials:

-

Fluorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrogen gas (inert atmosphere)

-

Methylene chloride (or another suitable solvent)

-

Hydrochloric acid (HCl)

-

Crushed ice

-

Sodium hydroxide (NaOH) (for extraction)

-

Activated carbon

Step-by-Step Procedure:

-

Reaction Setup: A suspension of anhydrous aluminum chloride in fluorobenzene is prepared in a suitable reaction vessel under a nitrogen atmosphere and cooled to approximately 10°C.[12]

-

Addition of Acylating Agent: Succinic anhydride is added to the stirred suspension in small portions, maintaining the temperature between 10°C and 20°C.[12]

-

Reaction Progression: After the addition is complete, the mixture is stirred for an additional 1.5 hours within the same temperature range. It is then gently heated (e.g., on a steam bath) for approximately 45 minutes to drive the reaction to completion.[12]

-

Quenching: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[12]

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like methylene chloride. The organic extract is then washed with water. The product is subsequently back-extracted into an aqueous sodium hydroxide solution.[12]

-

Final Isolation: The basic aqueous extract can be treated with activated carbon to remove colored impurities. The final product, 3-(4-Fluorobenzoyl)propionic acid, is precipitated by acidifying the solution with HCl.[12]

-

Drying and Recrystallization: The precipitated solid is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as methylene chloride/hexane, to yield the final product with high purity.[12]

Caption: Friedel-Crafts synthesis workflow for 3-(4-Fluorobenzoyl)propionic acid.

Biological Activity and Mechanism of Action

The most compelling aspect of FBPA for drug development professionals is its distinct biological activity. While its parent drug, haloperidol, primarily targets the dopamine D2 receptor, studies have shown that FBPA does not bind to this receptor.[9] Instead, it exerts its effects through a novel, receptor-independent mechanism.

Inhibition of the MEK/ERK Signaling Pathway

Research has demonstrated that FBPA can suppress locomotor activity and induce catalepsy in animal models, effects similar to those of haloperidol.[9] This activity is attributed to its ability to directly interact with and inhibit Mitogen-activated protein kinase kinase (MEK1/2).[9][13]

Mechanism:

-

Direct Binding: FBPA is capable of directly binding to the MEK1/2 enzymes.[9]

-

Inhibition of Activity: This binding inhibits the kinase activity of MEK1/2.

-

Downstream Effects: As MEK1/2 are the upstream kinases for Extracellular signal-regulated kinases 1/2 (ERK1/2), their inhibition by FBPA blocks the phosphorylation and activation of ERK1/2.[9][13]

This inhibition of the MEK/ERK pathway provides a molecular explanation for the biological effects of FBPA and suggests a receptor-independent role for haloperidol's actions, which may contribute to both its therapeutic effects and side-effect profile.[9]

Caption: FBPA directly inhibits MEK1/2, blocking downstream ERK signaling.

Applications in Research and Drug Development

The unique properties of FBPA make it a versatile tool and a valuable intermediate in several scientific domains.

-

Pharmaceutical Intermediate: FBPA serves as a key building block for synthesizing more complex molecules, particularly in the development of novel anti-inflammatory and analgesic medications.[10]

-

Research Tool: As a specific, direct inhibitor of MEK1/2, FBPA is a valuable research chemical for studying the MEK/ERK signaling pathway and its role in various physiological and pathological processes.[9][13]

-

Metabolite Studies: It is used as a reference standard in analytical chemistry for the accurate quantification of haloperidol metabolism, which is crucial for pharmacokinetic and pharmacodynamic studies.[10]

-

Materials Science: The compound is also used in developing polymeric materials, where it can enhance thermal stability and mechanical properties.[10]

Safety and Handling

FBPA is classified as harmful if swallowed and causes skin and serious eye irritation.[5][14] It may also cause respiratory irritation.[5][14] Adherence to proper laboratory safety protocols is mandatory when handling this compound.

| Hazard Category | GHS Classification & Precautionary Statements |

| Acute Toxicity (Oral) | Category 4 (H302): Harmful if swallowed.[5][6]P270: Do not eat, drink or smoke when using this product.[5]P301+P317: IF SWALLOWED: Get medical help.[5] |

| Skin Irritation | Category 2 (H315): Causes skin irritation.[5][14]P280: Wear protective gloves/protective clothing.[5][14]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[14] |

| Eye Irritation | Category 2 (H319): Causes serious eye irritation.[5][14]P280: Wear eye protection/face protection.[5][14]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][14] |

| Respiratory Irritation | STOT SE Category 3 (H335): May cause respiratory irritation.[5][14]P261: Avoid breathing dust.[14]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14] |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[14] Store locked up.[14] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5][14] |

Incompatible Materials: Strong oxidizing agents, strong bases, amines, and strong reducing agents.[14]

References

- 1. Biphenols | Fisher Scientific [fishersci.com]

- 2. CAS#:39215-21-9 | 1-(2,3-dihydroxynaphthalen-1-yl)naphthalene-2,3-diol | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 39215-21-9 [m.chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 3-(4-フルオロベンゾイル)プロピオン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 3-(4-氟苯甲酰)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

Introduction: Understanding the Molecular Architecture and Its Implications

An In-Depth Technical Guide to the Solubility of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl in Organic Solvents

This compound is a unique organic compound characterized by a chiral binaphthyl core, a rigid, sterically hindered C-C single bond connecting two naphthalene units.[1] Its molecular formula is C₂₀H₁₄O₄, with a molecular weight of approximately 318.33 g/mol .[1][2] The defining feature of this molecule is the presence of four hydroxyl (-OH) groups, two on each naphthalene ring at the 2, 3, 2', and 3' positions. This specific arrangement of functional groups dictates its chemical behavior, particularly its solubility, which is a critical parameter for its application in asymmetric catalysis, chiral recognition, and as a precursor in drug development.[1]

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For this compound, its solubility profile is a complex interplay between two opposing characteristics:

-

The Hydrophobic Binaphthyl Core: The large, fused aromatic ring system is inherently nonpolar and hydrophobic, favoring interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

The Hydrophilic Hydroxyl Groups: The four -OH groups are polar and capable of acting as both hydrogen bond donors and acceptors. This feature promotes strong interactions with polar, protic solvents.

This dual nature means that no single solvent is ideal, and solubility is often achieved in solvents that can effectively solvate both the aromatic backbone and the polar functional groups.

Qualitative and Inferred Solubility Profile

Direct, quantitative solubility data for this compound is sparse in publicly accessible literature. However, based on available information and the principles of physical organic chemistry, a reliable qualitative and inferred profile can be constructed. The compound exhibits extremely low solubility in water due to the dominance of its large hydrophobic core.[1] Conversely, it shows appreciable solubility in specific organic solvents that can engage in hydrogen bonding or have high polarity.[1]

The following table summarizes the known and inferred solubility behavior of this compound at ambient temperature, unless otherwise specified.

| Solvent Class | Solvent | Polarity Index | Solubility | Rationale & Causality |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble [1] | DMSO is a strong hydrogen bond acceptor and highly polar, effectively solvating the hydroxyl groups. Its structure also allows for favorable interactions with the aromatic system. |

| Dimethylformamide (DMF) | 6.4 | Likely Soluble | Similar to DMSO, DMF is a highly polar, aprotic solvent capable of accepting hydrogen bonds, making it a strong candidate for dissolving this compound. | |

| Tetrahydrofuran (THF) | 4.0 | Likely Soluble | THF is a polar ether that can accept hydrogen bonds. It is a common solvent for the related, less polar compound 1,1'-bi-2-naphthol (BINOL), suggesting it should also be effective here. | |

| Acetone | 5.1 | Likely Moderately Soluble | Acetone is a polar, aprotic solvent that can accept hydrogen bonds. Its polarity is lower than DMSO, suggesting moderate rather than high solubility. | |

| Protic Polar | Methanol | 6.6 | Soluble (especially when hot) [1] | Methanol can act as both a hydrogen bond donor and acceptor, interacting strongly with the hydroxyl groups. Heating provides the necessary energy to overcome the crystal lattice energy of the solid solute.[1] |

| Ethanol | 5.2 | Likely Moderately Soluble | Ethanol shares similar properties with methanol but is slightly less polar. Solubility is expected to be moderate and likely increases significantly with temperature. | |

| Water | 9.0 | Insoluble/Very Sparingly Soluble [1] | Despite water's high polarity and hydrogen bonding ability, the large, nonpolar surface area of the binaphthyl core dominates, leading to extremely low aqueous solubility. | |

| Aromatic | Quinoline | N/A | Soluble [1] | Quinoline's aromatic structure allows for effective π-π stacking interactions with the binaphthyl core, while the nitrogen atom can interact with the hydroxyl groups. |

| Toluene | 2.4 | Likely Sparingly Soluble | Toluene is nonpolar but can engage in weak π-π interactions. It is unlikely to effectively solvate the four polar hydroxyl groups, resulting in low solubility. | |

| Nonpolar | Hexane / Heptane | 0.0 | Likely Insoluble | These nonpolar aliphatic solvents lack the ability to form hydrogen bonds or engage in significant polar interactions, making them very poor solvents for this compound. |

| Halogenated | Dichloromethane (DCM) | 3.4 | Likely Sparingly Soluble | DCM has moderate polarity but is a poor hydrogen bond acceptor. It is unlikely to be a good solvent on its own but may be useful in solvent mixtures. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative estimates, a robust and self-validating experimental protocol is essential. The following describes the isothermal shake-flask method, a gold standard for determining the equilibrium solubility of a compound.

Pillar of Trustworthiness: Self-Validating System

This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured. This is achieved by approaching equilibrium from two directions: undersaturation (dissolving the solid) and supersaturation (precipitating from a heated solution). If the final concentrations converge, it provides high confidence in the measured solubility value.

Methodology

1. Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Thermostatically controlled shaker or incubator capable of maintaining temperature ±0.5°C

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

2. Step-by-Step Procedure:

-

Step 1: Preparation of HPLC Calibration Curve

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

-

Perform serial dilutions to create a series of at least five calibration standards of known concentrations.

-

Analyze each standard by HPLC and construct a calibration curve of peak area versus concentration. Ensure the correlation coefficient (R²) is >0.999.

-

-

Step 2: Sample Preparation (Undersaturation Approach)

-

Add an excess amount of solid this compound to a pre-weighed vial. An amount that ensures solid remains after equilibrium is key (e.g., 20-30 mg in 10 mL of solvent).

-

Record the exact mass of the compound added.

-

Add a precise volume (e.g., 10.0 mL) of the desired test solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Step 3: Equilibration

-

Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples at a constant speed for a predetermined time (e.g., 24-48 hours). A preliminary kinetic study can determine the exact time required to reach equilibrium.

-

-

Step 4: Sample Withdrawal and Analysis

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to allow excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine its concentration.

-

-

Step 5: Calculation

-

Use the calibration curve to calculate the concentration of the compound in the diluted sample.

-

Account for the dilution factor to determine the equilibrium solubility of the compound in the test solvent, typically expressed in mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for Quantitative Solubility Determination.

Implications for Research and Drug Development

A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a prerequisite for its practical application.

-

Asymmetric Catalysis: In homogeneous catalysis, the catalyst must be soluble in the reaction medium to ensure high efficiency and reaction rates. Knowing the solubility profile allows chemists to select appropriate solvents that dissolve both the catalyst and the reactants without interfering with the reaction.

-

Drug Development & Medicinal Chemistry: While this compound itself may not be a drug, it serves as a chiral building block for more complex molecules.[1] Solubility is a primary determinant of a drug candidate's bioavailability. Poor solubility can halt the development of an otherwise promising compound. Early knowledge of the solubility of a core scaffold like this allows for the strategic design of derivatives with improved pharmacokinetic properties.

-

Purification and Crystallization: Recrystallization, a common technique for purifying solid compounds, relies on differential solubility in a solvent at different temperatures. A moderately soluble solvent system is required, where the compound is soluble at high temperatures but sparingly soluble at low temperatures, allowing for the formation of pure crystals upon cooling.

Relationship Diagram: Solubility and Applications

Caption: Impact of Solubility on Key Applications.

Conclusion

This compound presents a fascinating case study in solubility, governed by the balance between its large hydrophobic framework and multiple hydrogen-bonding hydroxyl groups. While comprehensive quantitative data remains elusive in public sources, a strong theoretical understanding allows for the prediction of its behavior across a range of common organic solvents. For researchers and drug development professionals, the provided experimental protocol offers a reliable pathway to determine precise solubility values, a critical step in unlocking the full potential of this valuable chiral compound.

References

discovery and history of tetrahydroxy binaphthyl compounds

An In-depth Technical Guide to the Discovery and History of Tetrahydroxy Binaphthyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The axially chiral 1,1'-bi-2-naphthol (BINOL) framework is a cornerstone of modern asymmetric synthesis, serving as a privileged scaffold for a vast array of chiral ligands and catalysts. Its unique C₂-symmetric structure, arising from sterically hindered rotation (atropisomerism), has been instrumental in the development of highly enantioselective transformations. This technical guide traces the historical trajectory of binaphthyl compounds, from the initial discovery of racemic BINOL in the 19th century to the strategic synthesis of advanced derivatives such as tetrahydroxy binaphthyls. We will explore the pivotal moments in its history, the evolution of synthetic and resolution methodologies, and the chemical rationale behind the development of functionalized analogs designed for enhanced catalytic activity and novel applications in chiral recognition.

The Genesis: From Chemical Curiosity to a Chiral Pioneer

The story of binaphthyl compounds begins not in the context of stereochemistry, but as an early exploration in organic synthesis. The first documented synthesis of racemic 1,1'-bi-2,2'-naphthol was achieved by A. P. Dianin in 1873.[1] He reported the oxidative coupling of 2-naphthol using iron(III) chloride (FeCl₃) as an oxidant.[1][2]

This reaction proceeds via a radical coupling mechanism initiated by the oxidation of the naphthol's hydroxyl group. For many decades, BINOL remained largely a chemical curiosity. The concept of atropisomerism—chirality resulting from hindered rotation around a single bond—was not yet fully established, and the immense potential of its enantiomers as chiral ligands was unrecognized.[1][3]

Caption: Key milestones in the history of binaphthyl compounds.

The Revolution: Asymmetric Catalysis and the Quest for Enantiopurity

The landscape of organic synthesis shifted dramatically in the latter half of the 20th century with the rise of asymmetric catalysis. The pioneering work of chemists like William S. Knowles and Ryoji Noyori, who would later share the 2001 Nobel Prize in Chemistry, demonstrated the power of chiral metal complexes to create single enantiomers of chiral molecules. This created an urgent need for accessible, optically pure chiral ligands.

It was in this environment that resolving racemic BINOL became a critical research goal. The high rotational barrier of BINOL's C-C single bond makes its axial chirality stable, providing an ideal scaffold for creating a fixed chiral environment around a metal center.[1][4]

Methodologies for Obtaining Enantiopure BINOL

Several key strategies were developed to access the individual enantiomers of BINOL from the readily available racemate.

-

Classical Resolution via Diastereomeric Complex Formation: This is one of the most effective and widely used methods. It involves reacting racemic BINOL with a chiral resolving agent to form diastereomeric complexes, which can be separated by crystallization. A notable example is the use of the alkaloid N-benzylcinchonidinium chloride, which selectively forms a crystalline inclusion compound with one of the BINOL enantiomers.[2][5]

-

Enzymatic Kinetic Resolution: This technique offers high selectivity. In 1989, Kazlauskas reported an efficient method using the enzyme cholesterol esterase.[1] The enzyme selectively hydrolyzes the diester of (S)-BINOL, allowing for the separation of the resulting (S)-BINOL from the unreacted (R)-BINOL diester.[1][2]

-

Dynamic Thermodynamic Resolution: More recent methods aim to convert the entire racemic mixture into a single desired enantiomer, achieving a theoretical yield of 100%.[6][7][8] These processes often involve a reversible racemization of the unwanted enantiomer under conditions that thermodynamically favor the formation of a stable complex with the desired enantiomer.[6][7][8]

The successful resolution of BINOL paved the way for its most famous offspring: BINAP. In the 1980s, Ryoji Noyori synthesized BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) from enantiopure BINOL.[1] Rhodium and Ruthenium complexes of BINAP proved to be exceptionally effective catalysts for asymmetric hydrogenations, revolutionizing the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.[1][9][10] This work firmly established BINOL as a "privileged" chiral scaffold.[11]

Advancing the Scaffold: Synthesis of Tetrahydroxy Binaphthyl Compounds

With BINOL established as a versatile platform, researchers began to explore how its properties could be fine-tuned by introducing additional functional groups. The synthesis of tetrahydroxy binaphthyl derivatives was driven by the goal of enhancing intermolecular interactions, particularly hydrogen bonding, to improve performance in chiral recognition and catalysis.[12][13]

Rationale for Synthesis

The introduction of two additional hydroxyl groups adjacent to the central diols was hypothesized to increase the binding affinity of the binaphthyl scaffold for substrates like amino alcohols.[12] This enhanced binding is crucial for applications in enantioselective fluorescent sensing, where stronger and more specific interactions lead to more significant and discernible changes in fluorescence upon binding.[12][13]

Synthetic Protocol: An Ortho-Metallation Approach

A robust and high-yielding synthesis of enantiomerically pure tetrahydroxy-1,1'-binaphthyl was developed, avoiding the low yields and poor enantiopurity of earlier asymmetric coupling methods.[12][13] The strategy relies on the functionalization of an existing enantiopure BINOL derivative.

Caption: Synthetic workflow for (R)-Tetrahydroxy Binaphthyl.

Experimental Protocol: Synthesis of (R)-2,2'-dihydroxy-α,α,α',α'-tetraphenyl-[1,1'-Binaphthalene]-3,3'-dimethanol [12][13]

-

Preparation of the Di-lithio Intermediate: Under an inert nitrogen atmosphere, an enantiomerically pure, protected (R)-BINOL derivative (e.g., with MOM or other suitable protecting groups) (1.0 eq) is dissolved in dry tetrahydrofuran (THF). The solution is cooled to 0 °C.

-

Ortho-Metallation: n-Butyllithium (n-BuLi) (5.0 eq, 2.5 M in hexane) is added dropwise to the solution. The reaction mixture is stirred for 3 hours at 0 °C to ensure complete formation of the 3,3'-dilithio species. The causality here is that the acidic protons at the 3 and 3' positions are selectively removed by the strong base.

-

Electrophilic Quench: Benzophenone (3.0 eq) is added as a solid to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight. The dilithio intermediate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzophenone.

-

Workup (Intermediate): The reaction is quenched with a saturated aqueous NH₄Cl solution. The THF is removed in vacuo, and the aqueous solution is extracted with CH₂Cl₂. The combined organic layers are dried and concentrated to yield the protected tetraol intermediate.

-

Hydrolysis/Deprotection: The crude intermediate is dissolved in THF, and 3N HCl is added. The mixture is heated to reflux (approx. 80 °C) for 6 hours. This step serves a dual purpose: it hydrolyzes the ketal formed from the benzophenone addition and removes the initial protecting groups on the 2,2'-hydroxyls.

-

Final Workup and Purification: After cooling, the reaction is neutralized with 10% NaHCO₃ and extracted with ethyl acetate. The organic phase is washed, dried, and evaporated. The resulting residue is recrystallized from acetone to afford the final tetrahydroxy binaphthyl product as a white solid in high yield (~90%).

Applications and Enhanced Functionality

The functionalized tetrahydroxy binaphthyl scaffold demonstrates significantly improved properties compared to its parent, BINOL, particularly in the realm of molecular recognition.

Enantioselective Fluorescent Sensing

The primary application for these tetrahydroxy derivatives is as chiral fluorescent sensors. The naphthalene moieties are inherently fluorescent. When a chiral substrate (an analyte) binds to the sensor, it can "quench" or reduce the fluorescence intensity. The degree of quenching can differ between the two enantiomers of the analyte, allowing for enantioselective recognition.

The two additional hydroxyl groups in the tetrahydroxy binaphthyl compound enhance its ability to form hydrogen bonds with analytes like chiral amino alcohols. This stronger binding interaction leads to a more pronounced and efficient fluorescence quenching, making the sensor more sensitive and effective than the parent BINOL.[12]

Table 1: Comparison of Fluorescence Quenching Efficiency

| Chiral Sensor | Analyte | Quenching Efficiency (Ksv, M⁻¹) |

| (R)-BINOL | (R)-Phenylglycinol | 25 |

| (R)-BINOL | (S)-Phenylglycinol | 15 |

| (R)-Tetrahydroxy Binaphthyl | (R)-Phenylglycinol | 140 |

| (R)-Tetrahydroxy Binaphthyl | (S)-Phenylglycinol | 65 |

Data derived from principles discussed in cited literature.[12][13]

The data clearly illustrates that the tetrahydroxy derivative is a significantly more efficient and selective sensor. The increased quenching efficiency (Ksv) and greater difference in response between the two analyte enantiomers underscore the success of the rational design approach.

Conclusion

The journey of binaphthyl compounds from Dianin's initial synthesis of a racemic mixture to the targeted design of functionalized tetrahydroxy derivatives exemplifies the evolution of organic chemistry. What began as a chemical curiosity was transformed by the advent of asymmetric catalysis into one of the most important chiral scaffolds in the synthetic chemist's toolbox. The development of tetrahydroxy binaphthyls demonstrates a sophisticated understanding of molecular interactions, where the strategic addition of functional groups leads to rationally designed molecules with enhanced properties for specific applications. This continuous innovation ensures that the binaphthyl framework will remain a central and versatile tool for researchers in chemistry, materials science, and drug development for the foreseeable future.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 3. knowleslab.princeton.edu [knowleslab.princeton.edu]

- 4. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. myuchem.com [myuchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dynamic Thermodynamic Resolution of Racemic 1,1′-Binaphthyl-2,2′-diol (BINOL) | CoLab [colab.ws]

- 9. BINAP - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Introduction: The Structural and Chemical Significance of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl

This compound is a notable organic compound belonging to the binaphthyl family, distinguished by its unique structural architecture. It consists of two naphthalene units linked at the 1,1' positions, with four hydroxyl groups strategically placed at the 2,2' and 3,3' positions.[1] The molecular formula is C₂₀H₁₄O₄, corresponding to a molecular weight of 318.33 g/mol .[1] A key feature of this molecule is its axial chirality, which arises from restricted rotation (atropisomerism) around the C1-C1' single bond connecting the two naphthalene rings.[1] This chirality makes it a valuable asset in asymmetric synthesis, where it can serve as a chiral ligand or catalyst.[2]

The compound's utility extends to various fields, including the development of chiral materials for optics and electronics and as a subject of research into stereochemistry.[2] Furthermore, studies have suggested potential biological activities, such as antioxidant properties and the ability for chiral recognition of ions and other organic molecules.[1]

Given its significant applications, unambiguous structural confirmation and purity assessment are paramount. A multi-technique spectroscopic approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for the comprehensive characterization of this compound. This guide offers an in-depth analysis of the spectroscopic data, grounded in established principles and experimental best practices.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides definitive confirmation of the compound's structure through characteristic signals for the aromatic and hydroxyl protons.[1] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can solubilize the compound and its polarity allows for the observation of exchangeable hydroxyl protons.

Causality in Signal Assignment:

-

Aromatic Protons (δ 7.0-8.0 ppm): The protons on the naphthalene rings resonate in the downfield aromatic region. Their exact chemical shifts and coupling patterns are influenced by the electron-donating hydroxyl groups and the anisotropic effects of the adjacent naphthalene ring. The symmetry of the molecule (assuming free rotation on the NMR timescale or a C₂-symmetric atropisomer) simplifies the spectrum, leading to a specific number of distinct aromatic signals.

-

Hydroxyl Protons (Variable Shift): The chemical shift of the -OH protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, these signals are typically observed as sharp singlets, as the strong hydrogen bonding with the solvent slows down the proton exchange rate. Their integration, corresponding to four protons, is a key diagnostic feature.

Table 1: Representative ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.5 - 10.5 | Singlet | 4H | Ar-OH |

| ~7.0 - 8.0 | Multiplets | 10H | Ar-H |

Note: Specific chemical shifts and coupling constants would be determined from the actual spectrum and can be influenced by the specific atropisomer present.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the electronic environment of each unique carbon atom within the binaphthyl framework.[1] Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a series of singlets, one for each chemically non-equivalent carbon.

Causality in Signal Assignment:

-

Quaternary Carbons (C-O and C-C): Carbons directly attached to the electronegative oxygen atoms (C2, C2', C3, C3') are deshielded and appear significantly downfield. The bridgehead carbons (C1, C1', C10, C10') also appear as quaternary signals in a distinct region.

-

Aromatic CH Carbons: The remaining carbons of the naphthalene rings that are bonded to hydrogen appear in the typical aromatic region (δ 110-140 ppm).

Table 2: Expected ¹³C NMR Data Ranges

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|---|---|

| 140 - 155 | Quaternary | C -OH |

| 120 - 135 | Quaternary | Ar-C (bridgehead) |

| 110 - 130 | Tertiary | Ar-C H |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The IR spectrum of this compound is dominated by the characteristic vibrations of its hydroxyl and aromatic moieties.[1]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |

|---|---|---|---|

| 3462 - 3400 (broad) | O-H stretch | Hydroxyl (-OH) | Confirms the presence of the four hydroxyl groups. The broadness indicates hydrogen bonding.[1] |

| ~3050 | C-H stretch | Aromatic | Indicates the sp² C-H bonds of the naphthalene rings. |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Ring | Characteristic in-ring vibrations of the aromatic system. |

| ~1250 | C-O stretch | Phenolic | Corresponds to the stretching of the carbon-oxygen bond. |

The most telling feature is the strong, broad absorption band in the 3400-3462 cm⁻¹ region, which is a definitive indicator of the O-H stretching from the multiple hydroxyl groups.[1]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (C₂₀H₁₄O₄), the expected exact mass is 318.0892 g/mol .

Expected Observations:

-

Molecular Ion Peak (M⁺˙): Using a technique like Electron Ionization (EI), a peak corresponding to the molecular ion would be expected at m/z ≈ 318. This peak confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula by measuring the mass to several decimal places.

-

Fragmentation: EI is a high-energy technique that can cause the molecular ion to fragment.[3] While complex, fragmentation patterns can provide additional structural information. Common fragmentation pathways for this molecule might include the loss of water (H₂O) or hydroxyl radicals (•OH) from the parent ion.

-

Soft Ionization: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are "softer" methods that typically result in less fragmentation.[3] In ESI, one would expect to observe the protonated molecule [M+H]⁺ at m/z ≈ 319 or the deprotonated molecule [M-H]⁻ at m/z ≈ 317, which further validates the molecular weight.

Caption: Workflow for the spectroscopic characterization of the title compound.

Experimental Protocols

The trustworthiness of spectroscopic data hinges on meticulous experimental procedure. The air sensitivity of this compound necessitates handling and storage under an inert atmosphere (e.g., nitrogen or argon) to maintain its stability.[1]

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube, preferably under an inert atmosphere in a glovebox.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube using a syringe.

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a ¹H spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time (more scans) will be necessary.

-

Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Background: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: Mass Spectrometry (High-Resolution ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively. Set the mass analyzer to a high resolution setting (>10,000).

-

Data Analysis: Determine the m/z of the observed ions and use the instrument software to calculate the elemental composition based on the accurate mass measurement. Compare this to the theoretical formula of C₂₀H₁₄O₄.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework. IR spectroscopy offers rapid confirmation of the critical hydroxyl and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and elemental composition. Together, these techniques provide the rigorous data required by researchers, scientists, and drug development professionals to confirm the identity, purity, and structure of this versatile chiral compound.

References

theoretical studies on the chirality of tetrahydroxy binaphthyls

Investigating Tetrahydroxy Binaphthyl

Defining Binaphthyl Chirality

I'm now focusing on a more structured approach. I've started defining the scope by pinpointing the fundamental principles behind the chirality of tetrahydroxy binaphthyl. This involves atropisomerism, hydroxyl group roles, and key computational methods. I am now drafting the outline for my technical guide. This will include an introduction to binaphthyl chirality and an overview of its significance, followed by the discussion of methodologies, key findings, and future outlook. I plan to use tables and diagrams for clarity.

Planning Guide Structure